(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride
Description
Table 1: Biological Activities of Benzothiophene-Piperidine Hybrids
The scaffold’s adaptability is further illustrated in neuropharmacology, where benzothiophene-piperidine derivatives act as serotonin reuptake inhibitors. Patent literature describes analogs with 4-piperidinyl groups bound to benzothiophene demonstrating enhanced affinity for serotonin transporters, likely due to the piperidine nitrogen’s ability to form salt bridges with aspartate residues in the transporter’s binding pocket. Additionally, structural variations such as the introduction of a methanol group at the piperidine 4-position, as seen in (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride, may improve blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapeutics.
Rationale for Structural Modifications in Neuropharmacological Targeting
Structural optimization of benzothiophene-piperidine hybrids focuses on enhancing target selectivity, metabolic stability, and pharmacokinetic properties. The piperidine ring’s substitution pattern profoundly influences receptor engagement. For instance, N-methylation of the piperidine nitrogen in related compounds reduces first-pass metabolism by cytochrome P450 enzymes, thereby increasing oral bioavailability. In this compound, the methanol substituent introduces a polar hydroxyl group, which may facilitate hydrogen bonding with serine or threonine residues in target proteins while maintaining the piperidine’s conformational flexibility.
Table 2: Impact of Structural Modifications on Pharmacological Activity
The benzo[b]thiophene moiety’s substitution pattern also plays a critical role. Electron-donating groups at the 3-position, such as the methylene bridge in this compound, extend the molecule’s aromatic surface area, promoting interactions with hydrophobic pockets in target proteins. In antiseizure agents derived from similar scaffolds, the addition of a pyrrolidine-2,5-dione group to benzothiophene-piperidine hybrids significantly enhanced voltage-sensitive sodium channel blockade, reducing seizure activity in murine models with an ED50 of 27.4 mg/kg. These modifications underscore the scaffold’s capacity for fine-tuning to achieve desired pharmacological outcomes.
Properties
IUPAC Name |
[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQVNJAIXJFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride typically involves several key steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Attachment to Piperidine: The benzo[b]thiophene derivative is then linked to a piperidine ring via a methylene bridge. This step often involves nucleophilic substitution reactions where the benzo[b]thiophene derivative reacts with a piperidine derivative.
Introduction of the Hydroxymethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction efficiency, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzo[b]thiophene moiety, using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Formation of reduced benzo[b]thiophene derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Antagonistic Activity
Research indicates that derivatives of piperidine compounds, including (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride, exhibit antagonistic activity against receptors such as the urotensin-II receptor. This receptor is implicated in various cardiovascular and neurodegenerative diseases, suggesting potential therapeutic applications in managing these conditions .
Antitumor Activity
Studies have shown that compounds with a similar structure can demonstrate significant antitumor activity. For instance, modifications to the benzothiophene moiety have been linked to enhanced cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy as an anticancer agent .
Neuroprotective Effects
The compound's piperidine structure is known for neuroprotective properties. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, which may lead to protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with neuroreceptors are a promising area for future studies .
Case Studies
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that focus on optimizing yield and purity. Recent advancements in synthetic methodologies have enhanced the efficiency of producing this compound, making it more accessible for research purposes.
Mechanism of Action
The mechanism of action of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
- Hydrophobicity : The benzo[b]thiophene group in the target compound enhances lipophilicity compared to analogs like (1-methylpiperidin-4-yl) benzoate hydrochloride (benzoate ester increases polarity) .
- Ionization : The hydroxymethyl group (pKa ~14–16) and tertiary amine in the piperidine ring (pKa ~8–10) contribute to pH-dependent solubility, similar to Iloperidone impurities .
Pharmacological Implications
- Receptor Binding: Benzo[b]thiophene derivatives often exhibit affinity for serotonin or dopamine receptors, suggesting CNS activity. In contrast, diphenylmethanol-containing analogs (e.g., Imp. G(EP)) may have steric hindrance effects, altering receptor interactions .
- Metabolic Stability: The triazole-containing analog ([1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride) may exhibit improved metabolic stability due to the triazole ring’s resistance to oxidation compared to thiophene-based compounds .
Analytical Behavior
- Chromatographic Separation: Reverse-phase HPLC methods developed for Iloperidone impurities (e.g., C18 columns, sodium perchlorate/acetonitrile/methanol gradients) could be adapted for the target compound, given structural similarities in piperidine and aromatic moieties .
- Detection Sensitivity : Benzo[b]thiophene’s UV absorbance at ~275 nm (similar to Iloperidone impurities) allows trace quantification at low concentrations .
Biological Activity
(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride, with the CAS number 2034282-44-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, receptor affinity, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₀ClNOS
- Molecular Weight : 297.8 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a benzo[b]thiophene moiety, which is known to influence its biological interactions.
Antibacterial and Antifungal Properties
Recent studies have investigated the antibacterial and antifungal activities of various piperidine derivatives, including those structurally related to this compound. For instance:
- In Vitro Studies : A range of piperidine derivatives was tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values reported between 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Receptor Affinity
The compound's structural similarity to known dopamine receptor antagonists suggests it may exhibit affinity for dopamine receptors, particularly the D2-like receptors. Research has indicated that modifications in the aromatic ring can significantly affect binding affinity:
- Dopamine D2 Receptor Binding : Compounds with benzothiophene structures have shown high affinity for D2 receptors, with Ki values in the low micromolar range . This indicates potential for use in neuropharmacological applications.
Case Studies and Research Findings
- Antimicrobial Screening : A study highlighted the antimicrobial efficacy of various piperidine derivatives, including those related to this compound. The presence of electron-donating groups on the piperidine ring enhanced antibacterial activity against multiple strains .
- Therapeutic Potential : The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria. Further studies are needed to explore its efficacy in vivo and its safety profile.
Q & A
Q. What are the standard synthetic routes for (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride?
The compound is typically synthesized via multi-step reactions, including:
- Condensation : Reacting benzo[b]thiophene derivatives with piperidinemethanol intermediates under anhydrous conditions.
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate the product.
- Characterization : Confirmed via ¹H-NMR, ¹³C-NMR, HPLC (retention time and peak area analysis), and elemental analysis (C, H, N). For example, analogous piperidine derivatives achieved 78% yield using optimized solvent systems .
Q. How is the purity and structural integrity of the compound validated?
- NMR Spectroscopy : Identifies functional groups (e.g., benzothiophene protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.5–4.0 ppm).
- HPLC : Retention time consistency (e.g., 11.3–12.0 minutes for similar compounds) and ≥97% peak area at 254 nm .
- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed values (e.g., C: 72.04% vs. 72.85% in related compounds) indicate purity .
Q. What are the recommended storage conditions to ensure stability?
- Store in airtight, light-resistant containers at 2–8°C in a dry environment .
- Avoid exposure to moisture, heat (>40°C), and oxidizing agents, as piperidine derivatives are prone to hydrolysis and degradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for similar benzothiophene-piperidine hybrids.
- Catalysis : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzo[b]thiophene functionalization).
- Yield Comparison : Analogous syntheses report yields from 8% (low polarity solvents) to 78% (optimized solvent systems), highlighting solvent impact .
Q. How to design in vitro assays to evaluate kinase inhibition activity?
- Kinase Assay Protocol :
- Prepare a 10 mM stock solution in DMSO, diluted in assay buffer to ≤1% DMSO.
- Use recombinant TrkA kinase (or target kinase) with ATP and substrate (e.g., poly-Glu-Tyr).
- Measure IC₅₀ via fluorescence/quenching methods (e.g., ADP-Glo™).
- Controls : Include staurosporine (positive control) and vehicle (DMSO) for baseline activity .
Q. How to address discrepancies in elemental analysis data?
- Repetition : Repeat synthesis and analysis to rule out experimental error.
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ± 0.001 Da).
- Sample Drying : Ensure complete removal of solvent residues (e.g., lyophilization) to avoid skewed C/H values .
Q. What strategies resolve low solubility in aqueous buffers for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
